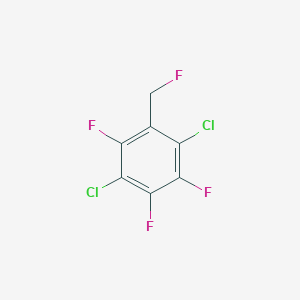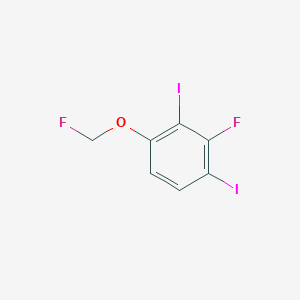
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine reagents, such as iodine monochloride or molecular iodine, in the presence of a catalyst like copper(I) iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield diiodofluorobenzoic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Aplicaciones Científicas De Investigación
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging studies. The presence of iodine atoms allows for easy incorporation of radioactive isotopes, making it useful in diagnostic imaging techniques such as positron emission tomography (PET).
Mecanismo De Acción
The mechanism by which 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological applications, the compound’s fluorine and iodine atoms can interact with specific molecular targets, allowing for precise imaging or therapeutic effects. The fluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a fluoromethoxy group, resulting in different electronic properties and reactivity.
1-Fluoro-4-iodobenzene: A simpler compound with only one iodine and one fluorine atom, used as a precursor in various organic syntheses.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the presence of both fluorine and iodine atoms, which contribute to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C7H4F2I2O |
|---|---|
Peso molecular |
395.91 g/mol |
Nombre IUPAC |
3-fluoro-1-(fluoromethoxy)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)6(9)7(5)11/h1-2H,3H2 |
Clave InChI |
CEGSUKPTRVOYBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OCF)I)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


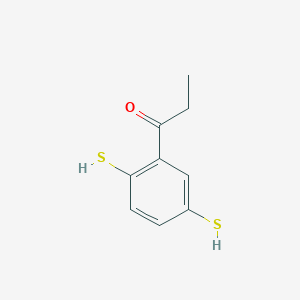
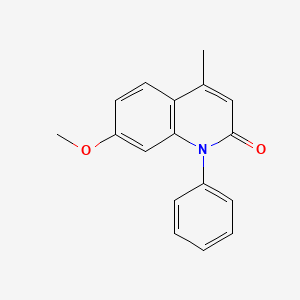
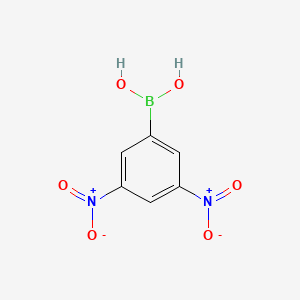


![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)







